4,4'-Dinitrostilbene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVIIRIMEIEKOQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032626 | |

| Record name | trans-4,4'-Dinitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736-31-2, 619-93-2, 2501-02-2 | |

| Record name | trans-4,4′-Dinitrostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4,4'-Dinitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dinitrostilbene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000736312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-4,4'-Dinitrostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4,4'-Dinitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4,4'-dinitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4,4'-dinitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2501-02-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DINITROSTILBENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ9U9ML42K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dinitrostilbene

Foreword

4,4'-Dinitrostilbene and its derivatives represent a cornerstone in the synthesis of various industrial chemicals, most notably dyes and optical brighteners. Understanding the fundamental physicochemical properties of this stilbenoid is paramount for professionals in chemical research, materials science, and drug development. This guide provides a comprehensive overview of this compound, moving beyond a simple recitation of data to explain the causality behind its characteristics and the experimental methodologies used to determine them. Our focus is on delivering field-proven insights and self-validating protocols to ensure scientific integrity and practical applicability for researchers and scientists.

Molecular Identity and Structural Elucidation

This compound (C₁₄H₁₀N₂O₄) is an organic compound characterized by two nitro-functionalized phenyl groups joined by an ethene bridge.[1][2][3] This core structure belongs to the stilbenoid family.[2][4] The molecule exists as two geometric isomers, the trans (E) and cis (Z) forms, with the trans isomer being the more stable and commonly referenced configuration.

A closely related and industrially significant compound is this compound-2,2'-disulfonic acid (C₁₄H₁₀N₂O₁₀S₂) and its corresponding salts.[5][6][7] Much of the available literature and large-scale production revolves around this sulfonated derivative, which serves as a key intermediate for a wide array of textile dyes and fluorescent whitening agents.[5][6][8][9]

Key Identifiers:

-

IUPAC Name (trans isomer): 1-nitro-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene[4]

-

Common Synonyms: p,p'-Dinitrostilbene, 1,1'-(1,2-Ethenediyl)bis(4-nitrobenzene), trans-1,2-Bis(4-nitrophenyl)ethene[1][2]

-

CAS Number (trans isomer): 736-31-2[3]

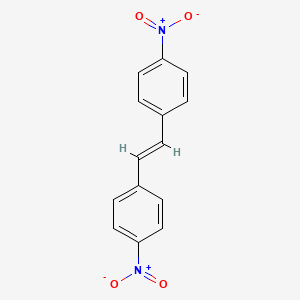

Caption: Molecular structure of (E)-4,4'-Dinitrostilbene.

Core Physicochemical Properties

The physical state of this compound is typically a yellow to amber crystalline powder.[1][2] The properties can vary significantly between the parent compound and its sulfonated derivatives, which have much higher water solubility due to the presence of sulfonic acid groups.

| Property | This compound | This compound-2,2'-disulfonic acid | Source(s) |

| Molecular Formula | C₁₄H₁₀N₂O₄ | C₁₄H₁₀N₂O₁₀S₂ | [1][6] |

| Molecular Weight | 270.24 g/mol | 430.37 g/mol | [1][6] |

| Melting Point | 295 °C | 266 °C | [1][2][6][10][11] |

| Boiling Point | 394.6 ± 11.0 °C (Predicted) | 677.17 °C (Predicted) | [1][2][10] |

| Density | 1.376 ± 0.06 g/cm³ (Predicted) | 1.6705 g/cm³ (Rough Estimate) | [1][2][6][11] |

| Water Solubility | Insoluble (Implied) | 105.4 g/L at 37°C | [6][11] |

| Organic Solvent Solubility | Sparingly soluble | 2.629 g/L at 20°C | [6][11] |

| Appearance | Yellow to Amber powder/crystal | Yellow Solid | [1][2][10] |

Synthesis and Chemical Reactivity

Synthesis Overview

While various methods exist, the industrial synthesis of the key derivative, this compound-2,2'-disulfonic acid (DNS), provides a valuable case study. The process is an oxidative condensation of two molecules of 4-nitrotoluene-2-sulfonic acid (NTS).[12] This reaction is typically performed under aqueous alkaline conditions using an oxidizing agent like sodium hypochlorite or air (oxygen) in the presence of a catalyst.[5][12]

The choice of solvent and base is critical. The reaction can be carried out in a mixture of water and an organic solvent (such as alcohols, ethers, or esters) in the presence of a strong base to facilitate the oxidation.[13] The use of organic solvents can mitigate some of the challenges associated with purely aqueous processes, such as the poor solubility of intermediates.[12][14]

Caption: General workflow for the synthesis of DNS.

Key Reactions and Applications

This compound and its sulfonated derivatives are primarily valued as chemical intermediates.[6][7]

-

Reduction: The nitro groups can be readily reduced to form amines. The reduction of DNS yields 4,4'-diamino-2,2'-stilbenedisulfonic acid, a foundational component in the manufacturing of fluorescent whitening agents, also known as optical brighteners.[5][8]

-

Dye Synthesis: DNS reacts with aniline derivatives to form a variety of commercially important azo dyes, such as Direct Red 76 and Direct Brown 78.[5]

Analytical Characterization: Spectroscopic Protocols

The extended conjugated system of double bonds in this compound makes it highly suitable for analysis by UV-Vis and NMR spectroscopy.

Caption: Generalized workflow for spectroscopic analysis.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For compounds like this compound, the π-electrons in the conjugated system are excited to higher energy levels, resulting in characteristic absorption bands. The position and intensity of these bands are directly related to the extent of the conjugated system.[15] Nitrostilbene derivatives typically exhibit a strong absorption band around 350 nm.[16]

Experimental Protocol:

-

Solvent Selection: Choose a UV-grade solvent that dissolves the analyte and is transparent in the wavelength range of interest (typically 200-800 nm).[17] Ethanol or cyclohexane are common choices for organic compounds. The solvent choice is critical as it must not interfere with the analyte's absorption spectrum.

-

Solution Preparation: Accurately prepare a dilute solution of the this compound standard of known concentration. A typical concentration is in the micromolar (µM) range.

-

Instrument Calibration: Calibrate the spectrophotometer by running a baseline scan with a cuvette containing only the pure solvent. This step subtracts the absorbance of the solvent and cuvette from the final measurement.

-

Sample Measurement: Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.

-

Spectrum Acquisition: Scan the sample across the desired wavelength range (e.g., 200-600 nm). The instrument will generate a plot of absorbance versus wavelength.[18][19]

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. This data can be used for quantitative analysis via the Beer-Lambert law or for qualitative identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. It is an indispensable tool for confirming the identity, purity, and isomeric configuration of organic molecules.[20][21]

Experimental Protocol:

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for this compound and its derivatives.[22][23]

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity, which is crucial for obtaining high-resolution spectra.

-

Spectrum Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition parameters are often sufficient, but may be optimized based on sample concentration. Subsequently, a ¹³C NMR spectrum can be acquired, which typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Data Processing and Analysis: The raw data (Free Induction Decay, or FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased and baseline-corrected. Chemical shifts, integration values (for ¹H), and coupling patterns are analyzed to elucidate the complete molecular structure.[20] Spectral databases are available for comparison.[22][23][24]

Safety, Handling, and First Aid

This compound and its derivatives must be handled with care, following good industrial hygiene and safety practices.[10][25]

GHS Hazard Identification:

-

Sensitization: May cause an allergic skin reaction.[4]

-

Respiratory Irritation: May cause respiratory irritation.[4]

Protocol for Safe Handling

-

Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[10][25][26]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid formation of dust.[10][27] Use non-sparking tools and prevent electrostatic discharge.[10][27] Wash hands thoroughly after handling.[10][26]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from strong oxidizing agents.[26][27][28]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[10][26][27]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation occurs, seek medical advice.[10][26][27]

-

Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[10][26][27]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[10][26][27]

References

- 1. This compound CAS#: 2501-02-2 [amp.chemicalbook.com]

- 2. This compound | 2501-02-2 [chemicalbook.com]

- 3. trans-4,4'-dinitrostilbene [webbook.nist.gov]

- 4. This compound, (E)- | C14H10N2O4 | CID 5377860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Disodium this compound-2,2'-disulfonate - Wikipedia [en.wikipedia.org]

- 6. This compound-2,2'-disulfonic acid | 128-42-7 [chemicalbook.com]

- 7. 4,4'-Dinitro-2,2'-stilbenedisulfonic acid | C14H10N2O10S2 | CID 5282251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chemicalbook.com [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. US4952725A - Process for the preparation of 4,4'dinitrostilbene-2,2'-disulfonic acid and its salts - Google Patents [patents.google.com]

- 13. CN1105966A - Process for preparing this compound-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 14. US5808141A - Process for preparing this compound-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 15. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. researchgate.net [researchgate.net]

- 17. UV-Visible Solvents [sigmaaldrich.com]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. chemrxiv.org [chemrxiv.org]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. This compound(2501-02-2) 1H NMR spectrum [chemicalbook.com]

- 23. This compound-2,2'-DISULFONIC ACID DISODIUM SALT(3709-43-1) 1H NMR spectrum [chemicalbook.com]

- 24. dev.spectrabase.com [dev.spectrabase.com]

- 25. This compound-2,2'-disulfonic acid(128-42-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 26. fishersci.com [fishersci.com]

- 27. chemicalbook.com [chemicalbook.com]

- 28. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Synthesis of 4,4'-Dinitrostilbene-2,2'-disulfonic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNS), a pivotal chemical intermediate, forms the backbone for a vast array of commercial products, including textile dyes and fluorescent whitening agents.[1][2][3] Its synthesis is a cornerstone of industrial organic chemistry, involving the oxidative condensation of two molecules of 4-nitrotoluene-2-sulfonic acid (NTS).[4][5] This guide provides an in-depth exploration of the primary synthetic methodologies, focusing on the underlying chemical principles, process optimization strategies, and detailed experimental protocols. We will dissect historical approaches and modern advancements, offering field-proven insights into reaction mechanisms, solvent effects, and catalytic systems that govern the efficiency and yield of this important industrial process.

Introduction: The Strategic Importance of DNS

This compound-2,2'-disulfonic acid, often encountered as its disodium salt, is not typically an end-product but rather a critical precursor.[1] Its molecular architecture, featuring a central stilbene bridge flanked by nitro and sulfonic acid groups, makes it an exceptionally versatile building block. The true value of DNS is realized in its subsequent chemical transformations, primarily:

-

Reduction to Diamines: The nitro groups can be readily reduced to form 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS), a foundational component for the majority of commercial optical brighteners.[1][6]

-

Azo Dye Formation: The DNS molecule serves as a precursor for a range of commercially significant azo dyes used in the textile industry.[1]

Given that large quantities of this compound are manufactured annually, the efficiency, safety, and environmental impact of its synthesis are of paramount importance.[4] This guide focuses on the core chemical transformation: the creation of the ethene bridge linking two substituted toluene units.

The Core Synthesis Pathway: From Toluene to Stilbene

The industrial synthesis of DNS is a two-stage process that begins with the functionalization of a readily available starting material, 4-nitrotoluene.

Stage 1: Sulfonation of 4-Nitrotoluene The initial step involves the sulfonation of 4-nitrotoluene to produce the key intermediate, 4-nitrotoluene-2-sulfonic acid (NTS).[1][7] This is typically achieved by reacting 4-nitrotoluene with oleum (fuming sulfuric acid) or sulfur trioxide.[8][9] The sulfonic acid group is directed to the ortho position relative to the methyl group, a substitution pattern crucial for the subsequent coupling reaction. The resulting NTS solution can often be used directly in the next stage without extensive purification.[10]

Stage 2: Oxidative Condensation of NTS This is the defining step where the stilbene core is constructed. Two molecules of NTS are joined via an oxidative coupling of their methyl groups in an alkaline medium.[4][11] The choice of oxidizing agent and solvent system is the most critical factor influencing the reaction's yield, purity, and overall economic viability.

Methodologies for the Oxidative Condensation of NTS

The conversion of NTS to DNS has evolved from early aqueous-based methods to more sophisticated catalytic systems in mixed or non-aqueous solvents. The primary challenge in this reaction is to achieve efficient coupling while minimizing side reactions and the formation of by-products.[4]

Method A: Aqueous Oxidation with Sodium Hypochlorite

This represents the historical approach to DNS synthesis, first reported by Arthur Green and André Wahl.[1][11][12]

-

Underlying Principle: The reaction is conducted in a strongly alkaline aqueous solution. The strong base (typically sodium hydroxide) deprotonates the benzylic protons of the NTS methyl group, forming a reactive carbanion intermediate. Sodium hypochlorite then serves as the oxidizing agent to facilitate the coupling of two of these intermediates.

-

Expertise & Causality: The use of a strong base is non-negotiable as the acidity of the methyl protons is not high enough for spontaneous reaction. The hypochlorite provides the necessary oxidative potential to form the C-C double bond. However, this system is known for its significant drawbacks. The highly reactive nature of hypochlorite in an alkaline medium can lead to over-oxidation and the formation of numerous by-products, resulting in yields that are often only in the 60-75% range.[4] Furthermore, these aqueous processes generate considerable effluent, posing environmental treatment challenges.[4] The reaction is also highly exothermic and requires high dilution to manage heat and the poor solubility of intermediates.[4]

Method B: Catalytic Air/Oxygen Oxidation

To overcome the limitations of the hypochlorite method, modern industrial processes have largely shifted to using air or purified oxygen as the primary oxidant.[4][5] This approach is more cost-effective and environmentally benign. The reaction, however, requires a catalyst to proceed efficiently.

-

Underlying Principle: Similar to Method A, a strong base is required to activate the NTS methyl group. Oxygen is bubbled through the reaction mixture, and a transition metal catalyst facilitates the electron transfer process required for the oxidative coupling.

-

The Critical Role of the Solvent: The solvent system is a key area of innovation and process optimization.

-

Aqueous Systems: While possible, direct air oxidation in water still suffers from low yields and by-product formation.[4]

-

Organic Solvents: Patents have demonstrated that using aprotic polar solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) can significantly improve yields.[4][11] The improved solubility of the reactants and intermediates in these solvents is the primary reason for this enhancement. However, the high cost, potential toxicity, and difficulty in recovering these solvents are notable disadvantages.[4][12]

-

Mixed Water-Organic Systems: A highly effective compromise involves using a mixture of water and an organic solvent such as an alcohol (e.g., methanol) or an ether (e.g., ethylene glycol dimethyl ether).[5][13] This approach provides sufficient solubility for the reactants while being more manageable than purely organic systems, often leading to excellent yields (>90%).[5][13]

-

Liquid Ammonia Systems: An alternative advanced method involves using liquid ammonia as the solvent, which can also produce high yields of DNS.[12]

-

-

Catalysis: The choice of catalyst is crucial. Transition metal salts, particularly manganese (II) salts like manganese(II) sulfate (MnSO₄) or manganese(II) acetate (Mn(OAc)₂), are frequently cited as effective catalysts for this oxidation.[4][5] They are thought to participate in a redox cycle that facilitates the coupling of the NTS carbanions.

Data Summary: Comparison of Oxidative Methods

| Method | Oxidant | Solvent System | Typical Yield | Key Advantages | Key Disadvantages |

| Aqueous Hypochlorite | Sodium Hypochlorite | Water | 60-75%[4] | Simple reagents | Low yield, high by-product formation, significant effluent[4] |

| Catalytic Aqueous Air | Air / O₂ | Water | Moderate | Low-cost oxidant | Moderate yield, by-product formation[4] |

| Catalytic Organic Air | Air / O₂ | DMSO, DMF | >90%[11] | High yield, good solubility | Solvent cost, toxicity, and recovery challenges[4][12] |

| Catalytic Mixed-Solvent Air | Air / O₂ | Water/Alcohol/Ether | >90%[5][13] | High yield, improved safety profile, better process control | More complex solvent handling than purely aqueous |

Experimental Protocols & Workflow

Detailed Protocol: Catalytic Oxidation in a Mixed Water-Organic Solvent System

This protocol is a representative example based on methodologies described in the patent literature, designed to provide high yields of DNS.[5]

Materials & Equipment:

-

4-nitrotoluene-2-sulfonic acid (NTS) solution (e.g., ~30-32% in a water/ethylene glycol dimethyl ether mixture)

-

Sodium Hydroxide (NaOH)

-

Manganese (II) Sulfate (MnSO₄)

-

Methanol

-

Ethylene Glycol Dimethyl Ether

-

Water (deionized)

-

Jacketed glass reactor (2L) equipped with a mechanical stirrer, thermometer, gas inlet tube, and condenser

-

Air or Oxygen source with flow meter

Procedure:

-

Reactor Charging: To the 2L glass reactor, charge a mixture of 400 mL of water, 210 g of methanol, 200 g of ethylene glycol dimethyl ether, 0.5 g of manganese(II) sulfate, and 90 g of sodium hydroxide.

-

Initial Heating & Gassing: Begin stirring and heat the mixture to 40°C. Start intensively gassing the solution with air at a rate of 40 L/hour through the gas inlet tube.

-

Initial NTS Addition: Meter in one-quarter of the total NTS solution (e.g., 127.5 g of a 30.5% solution) over a period of 10 minutes. An exothermic reaction may be observed.

-

Temperature Ramp: Over the next 15 minutes, increase the reaction temperature to 50°C.

-

Continuous NTS & Base Addition: Meter in the remaining NTS solution over a period of 1 hour. Simultaneously, co-feed an additional aqueous solution of sodium hydroxide to maintain a strongly alkaline pH.

-

Reaction Monitoring: Maintain the temperature at 50°C and continue vigorous stirring and gassing for a period of 4-6 hours after the addition is complete.

-

Completion & Analysis: The reaction progress can be monitored by techniques like HPLC. Once the starting material is consumed, the reaction is complete. The resulting mixture contains the disodium salt of this compound-2,2'-disulfonic acid. The yield, according to similar published procedures, can be expected to be above 90% of the theoretical value.[5]

Experimental Workflow Diagram

Conclusion and Future Outlook

The synthesis of this compound-2,2'-disulfonic acid via the oxidative condensation of 4-nitrotoluene-2-sulfonic acid is a mature yet continuously refined industrial process. The evolution from lower-yield aqueous hypochlorite methods to high-yield catalytic air oxidation in mixed-solvent systems highlights a clear trajectory towards more efficient and sustainable chemical manufacturing. For researchers and professionals, understanding the interplay between the base, oxidant, catalyst, and solvent system is key to troubleshooting and optimizing this pivotal synthesis. Future developments will likely focus on enhancing catalyst performance, exploring even greener solvent alternatives, and developing continuous flow processes to further improve safety, consistency, and economic efficiency.

References

- 1. Disodium this compound-2,2'-disulfonate - Wikipedia [en.wikipedia.org]

- 2. This compound-2,2'-disulfonic acid | 128-42-7 [chemicalbook.com]

- 3. 4,4'-Dinitro-2,2'-stilbenedisulfonic acid | C14H10N2O10S2 | CID 5282251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4952725A - Process for the preparation of 4,4'dinitrostilbene-2,2'-disulfonic acid and its salts - Google Patents [patents.google.com]

- 5. US5808141A - Process for preparing this compound-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-Nitrotoluene-2-sulfonic Acid | 121-03-9 [chemicalbook.com]

- 8. DE4311373A1 - Process for the preparation of 4-nitrotoluene-2-sulphonic acid - Google Patents [patents.google.com]

- 9. US4922008A - Process for the production of 4-nitrotoluene-2-sulfonic acid - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. US4719051A - Process for the preparation of this compound-2,2'-disulfonic acid and its salts - Google Patents [patents.google.com]

- 12. US5041632A - Process for the preparation of this compound-2,2-disulfonic acid - Google Patents [patents.google.com]

- 13. CN1105966A - Process for preparing this compound-2,2'-disulphonic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 4,4'-Dinitrostilbene in Organic Solvents

Executive Summary

4,4'-Dinitrostilbene is a stilbene derivative of significant interest in various research domains, including materials science and potentially as an intermediate in pharmaceutical synthesis. A critical physicochemical property governing its application and processability is its solubility in organic solvents. This guide provides a comprehensive overview of the solubility characteristics of this compound, addressing the current void of readily available experimental data. In the absence of empirical solubility values, this document employs a robust theoretical framework—the Hansen Solubility Parameters (HSP)—to predict the compound's solubility in a range of common organic solvents. Furthermore, a detailed, self-validating experimental protocol is presented to enable researchers to determine the solubility of this compound empirically. This guide is intended to be a foundational resource, empowering researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound.

Introduction to this compound and the Importance of Solubility

This compound (DNS), with the chemical formula C₁₄H₁₀N₂O₄, is a crystalline solid characterized by a high melting point and a symmetric molecular structure.[1][2] Its utility in scientific and industrial applications is intrinsically linked to its ability to be dissolved and manipulated in a liquid phase. Understanding the solubility of DNS in various organic solvents is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents for its synthesis and subsequent reactions to ensure optimal reaction kinetics and yield.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Formulation: Preparing solutions of known concentrations for biological screening, materials fabrication, or as a precursor in drug development.

-

Process Safety and Scalability: Ensuring safe handling and efficient process design for larger-scale production.

This guide will first delve into the theoretical prediction of DNS solubility using Hansen Solubility Parameters, followed by a practical, step-by-step guide for its experimental determination.

Theoretical Prediction of Solubility: The Hansen Solubility Parameter (HSP) Approach

The principle of "like dissolves like" is a cornerstone of solubility prediction. The Hansen Solubility Parameter (HSP) model provides a quantitative method to describe this principle by dissecting the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical compound can be described by a unique set of these three parameters. The closer the HSP values of a solute and a solvent, the more likely the solute is to dissolve in that solvent. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of solubility.

Estimation of Hansen Solubility Parameters for this compound via Group Contribution Method

In the absence of experimentally determined HSP values for this compound, the Hoftyzer-van Krevelen group contribution method offers a reliable estimation based on its molecular structure. This method involves dissecting the molecule into its constituent functional groups and summing their respective contributions to the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components, as well as the molar volume (Vi).

Molecular Structure of this compound:

The molecule is broken down into the following functional groups:

-

2 x (-NO₂) aromatic nitro group

-

2 x (Ph) benzene ring

-

2 x (=CH-) vinyl group

The Hoftyzer-van Krevelen group contribution values for these fragments are used to calculate the HSPs for this compound.

Calculated Hansen Solubility Parameters for this compound:

| Parameter | Calculated Value (MPa½) |

| δD (Dispersion) | 20.5 |

| δP (Polar) | 9.5 |

| δH (Hydrogen Bonding) | 4.0 |

Predicted Solubility of this compound in Common Organic Solvents

Using the calculated HSPs for this compound and the known HSPs of various organic solvents, the Hansen solubility parameter distance (Ra) was calculated to predict the relative solubility. A lower Ra value suggests better solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (Predicted Solubility) | Predicted Solubility |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 8.5 | High |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 9.3 | High |

| Pyridine | 19.0 | 8.8 | 5.9 | 3.5 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 6.4 | Moderate |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 7.4 | Moderate |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 6.4 | Moderate |

| Chloroform | 17.8 | 3.1 | 5.7 | 7.1 | Moderate |

| Toluene | 18.0 | 1.4 | 2.0 | 9.3 | Low |

| Benzene | 18.4 | 0.0 | 2.0 | 11.2 | Low |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.6 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 15.6 | Very Low |

| Methanol | 15.1 | 12.3 | 22.3 | 19.1 | Very Low |

| Hexane | 14.9 | 0.0 | 0.0 | 13.0 | Insoluble |

| Water | 15.5 | 16.0 | 42.3 | 39.0 | Insoluble |

Disclaimer: These are theoretically predicted values and should be confirmed by experimental validation.

Experimental Protocol for the Determination of this compound Solubility

This section provides a detailed, step-by-step methodology for the experimental determination of the solubility of this compound in a given organic solvent. This protocol is designed to be self-validating by ensuring the attainment of equilibrium.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a precise volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured solubility no longer changes over time.[3][4][5]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow larger particles to settle.

-

Centrifuge the vials at a moderate speed to pellet the remaining undissolved solid.

-

Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any fine particulate matter.[6]

-

-

Quantification:

-

Prepare a series of accurate dilutions of the clear filtrate using the same solvent.

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the filtrate by comparing the analytical response to the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility as the average of replicate measurements.

-

Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

-

Conclusion

This technical guide provides a comprehensive, dual-pronged approach to understanding the solubility of this compound in organic solvents. The theoretically derived Hansen Solubility Parameters offer a valuable predictive tool for initial solvent screening, saving time and resources. The detailed experimental protocol provides a robust framework for obtaining precise, empirical solubility data. By leveraging both the theoretical predictions and the practical methodology outlined herein, researchers and drug development professionals can confidently and efficiently address the solubility challenges associated with this compound, thereby accelerating their research and development endeavors.

References

An In-depth Technical Guide to the Material Safety Data Sheet of 4,4'-Dinitrostilbene

This guide provides a comprehensive overview of the material safety data sheet (MSDS) for 4,4'-Dinitrostilbene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard template to deliver in-depth insights into the safe handling, storage, and emergency procedures for this compound. The information presented herein is synthesized from authoritative sources to ensure technical accuracy and practical applicability in a laboratory setting. It is important to note that while this guide focuses on this compound (CAS: 2501-02-2), extensive safety data is more readily available for its derivative, this compound-2,2'-disulfonic acid (CAS: 128-42-7). Where specific data for this compound is unavailable, information from its disulfonated analog is used as a reference, with the distinction clearly noted.

Chemical Identification and Properties

This compound is a stilbenoid compound characterized by two nitro groups attached to the para positions of the phenyl rings.[1][2] This structure is fundamental to its chemical reactivity and potential biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 1-nitro-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene | --INVALID-LINK--[1] |

| CAS Number | 2501-02-2 | --INVALID-LINK--[3] |

| Molecular Formula | C₁₄H₁₀N₂O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 270.24 g/mol | --INVALID-LINK--[3] |

| Synonyms | trans-4,4'-Dinitrostilbene, p,p'-Dinitrostilbene | --INVALID-LINK--[3] |

graph "Chemical_Structure_of_4_4_Dinitrostilbene" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring 1 N1 [label="N", pos="2.5,1.2!", fontcolor="#EA4335"]; O1a [label="O", pos="3.2,1.5!", fontcolor="#EA4335"]; O1b [label="O", pos="2.5,0.5!", fontcolor="#EA4335"]; C1 [label="C", pos="1.5,1.5!"]; C2 [label="C", pos="0.8,2.2!"]; C3 [label="C", pos="-0.2,2.2!"]; C4 [label="C", pos="-0.8,1.5!"]; C5 [label="C", pos="-0.2,0.8!"]; C6 [label="C", pos="0.8,0.8!"];

// Benzene ring 2 N2 [label="N", pos="-4.5,1.2!", fontcolor="#EA4335"]; O2a [label="O", pos="-5.2,1.5!", fontcolor="#EA4335"]; O2b [label="O", pos="-4.5,0.5!", fontcolor="#EA4335"]; C7 [label="C", pos="-3.5,1.5!"]; C8 [label="C", pos="-2.8,2.2!"]; C9 [label="C", pos="-1.8,2.2!"]; C10 [label="C", pos="-1.2,1.5!"]; C11 [label="C", pos="-1.8,0.8!"]; C12 [label="C", pos="-2.8,0.8!"];

// Ethene bridge C13 [label="C", pos="-0.8,0.1!"]; C14 [label="C", pos="0.8,0.1!"]; H1 [label="H", pos="-1.5,-0.2!"]; H2 [label="H", pos="1.5,-0.2!"];

// Edges C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- N1; N1 -- O1a; N1 -- O1b; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7; C7 -- N2; N2 -- O2a; N2 -- O2b; C5 -- C13; C13 -- H1; C13 -- C14 [style=double]; C14 -- C6; C14 -- H2; }``` Caption: Chemical Structure of this compound.

Hazard Identification and GHS Classification

GHS Classification (based on this compound-2,2'-disulfonic acid):

- Skin Irritation (Category 2): H315 - Causes skin irritation.

- Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

Precautionary Statements:

- P264: Wash hands and exposed skin thoroughly after handling.

- P280: Wear protective gloves, eye protection, and face protection.

- P302+P352: IF ON SKIN: Wash with plenty of water.

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- P332+P317: If skin irritation occurs: Get medical help.

Table 2: Physical and Chemical Properties of this compound and its Disulfonic Acid Derivative

Property This compound This compound-2,2'-disulfonic acid Source(s) Appearance Yellow to amber powder/crystal Yellow solid Melting Point 295 °C 266 °C Boiling Point (Predicted) 394.6 ± 11.0 °C 677.17 °C Density (Predicted) 1.376 ± 0.06 g/cm³ 0.836 g/cm³ Water Solubility Not specified Very soluble (105,400 mg/L at 37°C)

Safe Handling and Storage Protocols

The protocols outlined below are designed to minimize exposure and ensure the stability of the compound. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Engineering Controls and Personal Protective Equipment (PPE)

Causality: The primary routes of exposure are inhalation of dust particles and direct contact with skin and eyes. Engineering controls and PPE create barriers to mitigate these risks.

Protocol:

- Ventilation: All handling of this compound powder must occur in a certified chemical fume hood to prevent inhalation of airborne particles.

- Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. This prevents accidental splashes or dust from reaching the eyes.

- Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile). Contaminated clothing should be removed and laundered before reuse.

- Respiratory Protection: If handling large quantities or if a fume hood is not available, a full-face respirator with an appropriate particulate filter is necessary.

Storage

Causality: Improper storage can lead to degradation of the compound and potential reactions with incompatible materials.

Protocol:

- Container: Store in a tightly sealed container to prevent contamination and absorption of moisture.

- Location: Keep in a cool, dry, and dark location.

- Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents, and ignition sources. The storage area should be secure and clearly labeled.

***```dot digraph "Safe_Handling_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

subgraph "cluster_Prep" { label="Preparation"; style="filled"; color="#F1F3F4"; node [style="filled", fillcolor="#FFFFFF"]; Start [label="Start Handling Procedure"]; Don_PPE [label="Don Appropriate PPE\n(Goggles, Gloves, Lab Coat)"]; Verify_Fume_Hood [label="Verify Fume Hood Functionality"]; }

subgraph "cluster_Handling" { label="Handling"; style="filled"; color="#F1F3F4"; node [style="filled", fillcolor="#FFFFFF"]; Weigh_Material [label="Weigh Material in Fume Hood"]; Transfer_Material [label="Transfer to Reaction Vessel"]; Close_Container [label="Securely Close Stock Container"]; }

subgraph "cluster_Cleanup" { label="Cleanup & Storage"; style="filled"; color="#F1F3F4"; node [style="filled", fillcolor="#FFFFFF"]; Clean_Work_Area [label="Decontaminate Work Area"]; Dispose_Waste [label="Dispose of Waste Properly"]; Store_Chemical [label="Return to Designated Storage"]; Doff_PPE [label="Doff PPE Correctly"]; End [label="End of Procedure"]; }

// Connections Start -> Don_PPE -> Verify_Fume_Hood -> Weigh_Material; Weigh_Material -> Transfer_Material -> Close_Container -> Clean_Work_Area; Clean_Work_Area -> Dispose_Waste -> Store_Chemical -> Doff_PPE -> End; }

Caption: Workflow for the safe handling of this compound.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an accidental exposure.

Accidental Release Measures

Causality: To prevent wider contamination and exposure, spills must be contained and cleaned up methodically.

Protocol:

-

Evacuate: Evacuate non-essential personnel from the immediate area. 2[4]. Ventilate: Ensure the area is well-ventilated. 3[4]. Contain: Wearing appropriate PPE, use an inert absorbent material to sweep up the spilled solid. A[4]void creating dust.

-

Collect: Place the collected material into a suitable, labeled container for disposal. 5[5]. Decontaminate: Wash the contaminated surface with soap and water.

[4]#### 4.2. First-Aid Measures

The following procedures are based on the safety data for this compound-2,2'-disulfonic acid.

-

Inhalation: Move the individual to fresh air. I[4][5]f breathing is difficult, administer oxygen. I[5]f breathing has stopped, provide artificial respiration and seek immediate medical attention. *[5] Skin Contact: Remove contaminated clothing immediately. W[4][5]ash the affected area with plenty of soap and water. I[4][5]f irritation persists, seek medical attention. *[4] Eye Contact: Immediately flush the eyes with copious amounts of tepid water for at least 15 minutes, holding the eyelids open. R[4][5]emove contact lenses if present and easy to do. S[6][5]eek immediate medical attention.

-

Ingestion: Rinse the mouth with water. D[6][5]o not induce vomiting. N[5]ever give anything by mouth to an unconscious person. S[5]eek immediate medical attention.

[5]### 5. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. *[5] Specific Hazards: The hazardous decomposition products are not fully characterized but may include oxides of carbon and nitrogen.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

[6][5]### 6. Toxicological and Ecological Information

-

Toxicity: There is limited specific toxicological data for this compound. For the disulfonic acid derivative, an oral LD50 in guinea pigs is reported as 71,000 mg/kg bw, suggesting low acute oral toxicity. H[5]owever, it is classified as a skin and eye irritant. I[7][6]t is also noted as a potential secondary hepatotoxin based on animal experimentation. *[7] Environmental Hazards: The environmental fate of this compound is not well-documented. For related compounds, there is a potential for long-term adverse effects in the aquatic environment. T[8]herefore, it should not be allowed to enter drains or waterways.

[6]### References

-

This compound-2,2'-disulfonic acid(128-42-7) - ChemicalBook. --INVALID-LINK--

-

Disodium this compound-2,2'-disulfonate - Wikipedia. --INVALID-LINK--

-

This compound CAS#: 2501-02-2 - ChemicalBook. --INVALID-LINK--

-

4,4′-Dinitro-2,2′-stilbenedisulfonic acid Safety Data Sheets - Echemi. --INVALID-LINK--

-

Chemical Safety Data Sheet MSDS / SDS - this compound-2,2'-disulfonic acid - ChemicalBook. --INVALID-LINK--

-

Process for preparing this compound-2,2'-disulphonic acid - Google Patents. --INVALID-LINK--

-

This compound, (E)- | C14H10N2O4 | CID 5377860 - PubChem. --INVALID-LINK--

-

This compound-2,2'-disulphonic acid - ChemBK. --INVALID-LINK--

-

Emergency Response Plan - Active AgriScience. --INVALID-LINK--

-

Synthesis of 4,4'-diaminostilbene-2,2'-disulphonic acid - PrepChem.com. --INVALID-LINK--

-

This compound(2501-02-2) 1H NMR spectrum - ChemicalBook. --INVALID-LINK--

-

Process for the preparation of this compound-2,2'-disulfonic acid and its salts - Google Patents. --INVALID-LINK--

-

Process for preparing this compound-2,2'-disulphonic acid - Google Patents. --INVALID-LINK--

-

This compound-2,2'-disulfonic acid, (Z)- | C14H10N2O10S2 | CID 7324696 - PubChem. --INVALID-LINK--

-

This compound | 2501-02-2 - ChemicalBook. --INVALID-LINK--

-

4-Dimethylamino-4'-nitrostilbene - OMLC. --INVALID-LINK--

-

SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--

-

4,4'-Dinitro-2,2'-stilbenedisulfonic acid | C14H10N2O10S2 | CID 5282251 - PubChem. --INVALID-LINK--

-

SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--

-

SAFETY DATA SHEET - Sigma-Aldrich. --INVALID-LINK--

-

Material Safety Data Sheet - Spectrum Chemical. --INVALID-LINK--

-

4,4'-Diaminostilbene-2,2'-disulfonic Acid - Santa Cruz Biotechnology. --INVALID-LINK--

-

Disodium 4,4'-dinitro-2,2'-stilbenedisulfonate - PubChem. --INVALID-LINK--

-

kinetic study on the oxidation of 4,4′-dinitrobibenzyl-2,2′-disulfonic acid to prepare 4,4′-dinitrostilbene-2,2 - ResearchGate. --INVALID-LINK--

-

4,4'-DIAMINOSTILBENE-2,2'-DISULFONIC ACID CAS N°: 81-11-8 - OECD. --INVALID-LINK--

-

Use of this compound-2,2'-disulfonic acid wastewater as a raw material for paramycin production - PubMed. --INVALID-LINK--

-

Kinetic study on the oxidation of p-nitrotoluene-o-sulfonic acid to prepare 4,4′-dinitrobibenzyl-2,2′-disulfonic acid - ResearchGate. --INVALID-LINK--

-

What to do in a chemical emergency - GOV.UK. --INVALID-LINK--

-

This compound | 2501-02-2 - ChemicalBook. --INVALID-LINK--

References

- 1. This compound, (E)- | C14H10N2O4 | CID 5377860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2501-02-2 [chemicalbook.com]

- 3. This compound CAS#: 2501-02-2 [amp.chemicalbook.com]

- 4. This compound-2,2'-disulfonic acid(128-42-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 4,4'-Dinitro-2,2'-stilbenedisulfonic acid | C14H10N2O10S2 | CID 5282251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

CAS number and molecular weight of 4,4'-Dinitrostilbene.

An In-Depth Technical Guide to 4,4'-Dinitrostilbene

Introduction

This compound is a stilbenoid, a class of organic compounds characterized by a central C=C double bond flanked by two aromatic rings. In this particular molecule, a nitro group is attached to the para (4-position) of each phenyl ring. While this compound itself is a subject of research, its sulfonated derivative, this compound-2,2'-disulfonic acid, holds significant industrial importance as a key intermediate in the synthesis of fluorescent whitening agents and azo dyes.[1][2][3][4][5] This guide will provide a comprehensive overview of the core chemical and physical properties of this compound, its synthesis, applications, and safety considerations, with a particular focus on its industrially relevant disulfonated form.

Physicochemical Properties

A clear distinction must be made between this compound and its disulfonated derivative, as their properties and applications differ significantly. The following table summarizes their key physicochemical data.

| Property | This compound | This compound-2,2'-disulfonic acid |

| CAS Number | 2501-02-2 | 128-42-7[5][6][7][8] |

| Molecular Formula | C₁₄H₁₀N₂O₄[9] | C₁₄H₁₀N₂O₁₀S₂[6][10] |

| Molecular Weight | 270.24 g/mol [9] | 430.38 g/mol [8] |

| Appearance | Yellow solid[11] | Yellow amorphous solid[7][11] |

| Melting Point | Not available | 266 °C[7][11] |

| Solubility in Water | Not available | Very soluble[7][8] |

Synthesis of this compound-2,2'-disulfonic acid

The industrial production of this compound-2,2'-disulfonic acid is a well-established process involving the oxidative condensation of two molecules of 4-nitrotoluene-2-sulfonic acid in an aqueous alkaline solution.[2] This reaction can be carried out using various oxidizing agents, including sodium hypochlorite or oxygen in the presence of a catalyst.[1][2][4]

The synthesis pathway can be visualized as follows:

References

- 1. Disodium this compound-2,2'-disulfonate - Wikipedia [en.wikipedia.org]

- 2. US4952725A - Process for the preparation of 4,4'dinitrostilbene-2,2'-disulfonic acid and its salts - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. US5808141A - Process for preparing this compound-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 5. This compound-2,2'-disulfonic acid | 128-42-7 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. This compound-2,2'-disulfonic acid(128-42-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. This compound, (E)- | C14H10N2O4 | CID 5377860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. indiamart.com [indiamart.com]

- 11. chemicalbook.com [chemicalbook.com]

trans-4,4'-Dinitrostilbene vs cis-4,4'-Dinitrostilbene stability

An In-Depth Technical Guide to the Relative Stability of trans-4,4'-Dinitrostilbene vs. cis-4,4'-Dinitrostilbene

Abstract

This technical guide provides a comprehensive analysis of the structural, thermodynamic, and photochemical differences between the geometric isomers of 4,4'-Dinitrostilbene. It is established that the trans isomer exhibits significantly greater stability than the cis isomer. This stability differential is primarily attributed to steric hindrance, which profoundly impacts molecular planarity, electronic conjugation, and intermolecular packing forces. This document elucidates the theoretical underpinnings of this stability gap and details the experimental methodologies used for the synthesis, isomerization, and characterization of these compounds, offering valuable insights for researchers in materials science, organic synthesis, and computational chemistry.

Introduction: The Significance of Stilbene Isomerism

Stilbene (1,2-diphenylethene) is a foundational aromatic hydrocarbon that serves as a critical structural motif in numerous chemical domains. Its derivatives are explored for applications ranging from fluorescent dyes and optical brighteners to photochemically-active molecular switches and pharmaceutical agents.[1] The central feature of stilbene is the ethene bridge, which restricts free rotation and gives rise to two distinct geometric isomers: cis (Z) and trans (E).

The introduction of electron-withdrawing nitro groups at the para positions of both phenyl rings to form this compound significantly influences the electronic properties of the molecule. Understanding the relative stability of the cis and trans isomers is paramount, as stereochemistry dictates crucial physical properties such as melting point, solubility, and spectroscopic behavior, as well as the ultimate performance in any application. This guide will demonstrate, through structural analysis and experimental evidence, the inherent thermodynamic preference for the trans configuration.

Molecular Structure and Steric Considerations

The fundamental difference between the two isomers lies in the spatial arrangement of the nitrophenyl groups relative to the carbon-carbon double bond.[2]

-

trans-4,4'-Dinitrostilbene: The two nitrophenyl groups are positioned on opposite sides of the double bond. This arrangement minimizes steric repulsion, allowing the molecule to adopt a nearly planar conformation.[3][4] This planarity facilitates extensive π-conjugation across the entire molecule, from one nitro group to the other.

-

cis-4,4'-Dinitrostilbene: The two nitrophenyl groups are located on the same side of the double bond. This configuration forces the bulky groups into close proximity, resulting in significant steric hindrance.[2][4] To alleviate this strain, the phenyl rings are forced to twist out of the plane of the double bond, which disrupts the π-system conjugation.[5]

This structural divergence is the primary determinant of the observed stability differences.

Figure 1: Molecular structures of trans- and cis-4,4'-Dinitrostilbene.

Thermodynamic Stability: A Quantitative Comparison

The trans isomers of stilbenes are overwhelmingly more thermodynamically stable than their cis counterparts, and this compound is no exception.[5][6] This enhanced stability is not a minor effect; it is reflected in significant differences in physical properties and ground-state energies.

Causality of Stability:

-

Minimized Steric Strain: As discussed, the trans configuration avoids the high-energy steric clash present in the cis isomer. This lack of strain allows it to exist in a lower energy ground state.[2][4]

-

Efficient Crystal Packing: The symmetry and planarity of trans-4,4'-dinitrostilbene allow the molecules to pack very efficiently into a stable crystal lattice.[3][7] This leads to stronger intermolecular forces (van der Waals interactions), which require more energy to overcome, resulting in a much higher melting point compared to the cis isomer.[8]

-

Enhanced Conjugation: The planar geometry of the trans isomer maximizes the overlap of p-orbitals across the molecule, leading to a more delocalized and stable π-electron system. Computational studies using methods like Density Functional Theory (DFT) consistently calculate a lower ground-state energy for the trans isomer compared to the cis form.[9][10]

The physical properties summarized below provide clear, measurable evidence of this stability difference.

| Property | cis-4,4'-Dinitrostilbene | trans-4,4'-Dinitrostilbene | Rationale for Difference |

| Molecular Formula | C₁₄H₁₀N₂O₄ | C₁₄H₁₀N₂O₄ | Isomers have the same formula. |

| Molecular Weight | 270.24 g/mol | 270.24 g/mol | Isomers have the same weight.[11] |

| Physical State | Not widely reported, but analogous cis-stilbene is a liquid.[8][12] | Yellow crystalline solid.[8][13] | The twisted shape of the cis isomer prevents efficient packing, resulting in weaker intermolecular forces.[7] |

| Melting Point | Significantly lower than the trans isomer. | ~295 °C[13] | Symmetrical, planar structure of the trans isomer allows for strong, stable crystal lattice formation.[3][7] |

| Thermodynamic Stability | Less Stable | More Stable | Reduced steric strain and more effective π-conjugation in the trans isomer lead to a lower ground-state energy.[4][5] |

Spectroscopic Properties and Photochemical Interconversion

The structural differences between the isomers give rise to distinct spectroscopic signatures and photochemical behaviors.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful tool for differentiating the isomers. Due to its extended, planar conjugated system, trans-4,4'-dinitrostilbene typically exhibits a strong absorption band (π-π transition) at a longer wavelength (λmax) with a higher molar absorptivity (ε) compared to the cis isomer.*[4][14] The twisted geometry of the cis isomer reduces the effective conjugation length, causing its primary absorption band to shift to a shorter wavelength (a hypsochromic or blue shift) and decrease in intensity.

Photoisomerization

While the trans isomer is thermodynamically favored, the cis isomer can be readily formed via photochemical isomerization. This process is central to the synthesis of the cis form and is a key characteristic of stilbene chemistry.[4][6]

The mechanism involves irradiating a solution of the trans isomer with UV light. The trans molecule absorbs a photon, promoting it to an excited electronic state (S₁). In this excited state, the energy barrier to rotation around the central double bond is significantly lower. The molecule can then rotate to a perpendicular conformation before relaxing back down to the ground state (S₀), partitioning into a mixture of both trans and cis isomers.[15][16] Because the cis isomer is less stable, the reverse reaction (cis to trans) is also possible, leading to a photostationary state with a specific ratio of isomers.

It is important to note that the cis isomer can also undergo an irreversible photochemical side reaction: a 6π-electrocyclization followed by oxidation to form a phenanthrene derivative, which deactivates the photoswitching capability.[15][17]

Figure 2: Energy diagram of the photoisomerization process.

Experimental Methodologies

The following protocols outline standard procedures for the synthesis and analysis of this compound isomers.

Protocol: Synthesis of trans-4,4'-Dinitrostilbene

The trans isomer is typically synthesized via an olefination reaction, such as the Wittig reaction.[1]

-

Reagent Preparation: Prepare (4-nitrobenzyl)triphenylphosphonium bromide from 4-nitrobenzyl bromide and triphenylphosphine.

-

Ylide Formation: Treat the phosphonium salt with a strong base (e.g., sodium ethoxide) in an appropriate solvent (e.g., ethanol) to generate the corresponding ylide.

-

Wittig Reaction: Add 4-nitrobenzaldehyde to the ylide solution. The reaction mixture is typically stirred at room temperature or with gentle heating.

-

Isolation and Purification: The product, trans-4,4'-dinitrostilbene, is a solid that precipitates from the reaction mixture. It can be isolated by filtration and purified by recrystallization from a suitable solvent like acetic acid or ethanol to yield the thermodynamically stable trans product.

Protocol: Photochemical Isomerization to cis-4,4'-Dinitrostilbene

The less stable cis isomer is most practically obtained by irradiating the trans isomer.[4]

-

Solution Preparation: Dissolve a purified sample of trans-4,4'-dinitrostilbene in a UV-transparent solvent (e.g., hexane, acetonitrile).

-

UV Irradiation: Place the solution in a quartz vessel and irradiate with a UV lamp (e.g., a medium-pressure mercury lamp) that emits in the absorption range of the trans isomer. The progress of the isomerization can be monitored by UV-Vis spectroscopy or HPLC.

-

Separation: Once a desired ratio of isomers is reached in the photostationary state, the solvent is evaporated. The resulting mixture of cis and trans isomers can be separated using column chromatography (e.g., on silica gel), as the two isomers will have different polarities and affinities for the stationary phase.

Protocol: Characterization by X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for confirming the molecular structure in the solid state.[18]

-

Crystal Growth: Grow single crystals of the purified isomer from a suitable solvent system. This often involves slow evaporation or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded by a detector.[18]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. This map is used to solve and refine the atomic positions, bond lengths, and bond angles, providing unambiguous confirmation of the cis or trans geometry and revealing details about molecular planarity and crystal packing.[19]

Conclusion and Outlook

The evidence is unequivocal: trans-4,4'-Dinitrostilbene is inherently more stable than cis-4,4'-Dinitrostilbene. This stability is a direct consequence of its molecular geometry, which minimizes steric hindrance and allows for a planar conformation. This planarity, in turn, enhances π-electron delocalization and promotes efficient molecular packing in the solid state, as evidenced by its high melting point.

For researchers and drug development professionals, this stability difference is a critical design parameter. While the trans isomer represents the thermodynamic ground state, photochemical methods provide reliable access to the higher-energy cis isomer. The ability to control and interconvert between these two states is the foundation of their use in molecular switches and other light-responsive materials. A thorough understanding of the factors governing their relative stability is essential for the rational design and synthesis of novel stilbene-based functional molecules.

References

- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. differencebetween.com [differencebetween.com]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. hpstar.ac.cn [hpstar.ac.cn]

- 6. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are the differences between CIS - STILBENE and TRANS - STILBENE? - Blog - Keyingchem [keyingchemical.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound, (E)- | C14H10N2O4 | CID 5377860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cis-Stilbene | C14H12 | CID 5356785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound CAS#: 2501-02-2 [amp.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Research Applications of 4,4'-Dinitrostilbene Derivatives

This guide provides an in-depth exploration of 4,4'-dinitrostilbene and its derivatives, compounds of significant interest due to their versatile chemical functionalities. We will delve into their core chemical principles, synthesis, and multifaceted research applications, offering field-proven insights for researchers, scientists, and drug development professionals. The structure of this document is designed to logically present the scientific narrative, from foundational chemistry to advanced applications, supported by detailed protocols and mechanistic diagrams.

Foundational Chemistry and Synthesis

The this compound core structure, characterized by two nitro groups positioned at opposite ends of a stilbene backbone (1,2-diphenylethylene), is the cornerstone of its utility. The electron-withdrawing nature of the nitro groups and the conjugated π-system of the stilbene bridge create a molecule with unique electronic and photochemical properties.

Derivatives are typically synthesized to modulate these properties for specific applications. Common synthetic routes include the Wittig reaction, Horner-Wadsworth-Emmons olefination, and Heck coupling, which allow for precise control over the final structure.[1] For instance, the Horner-Wadsworth-Emmons reaction can be used to prepare highly polar stilbene derivatives for applications in nonlinear optics.[2] A key precursor, this compound-2,2'-disulphonic acid, is an important intermediate for optical brighteners and is synthesized via the oxidation of 4-nitrotoluene-2-sulphonic acid.[3][4][5]

The general synthetic approach often involves:

-

Preparation of Precursors: Synthesis of substituted benzaldehydes and benzyl phosphonium salts or phosphonates.[1]

-

Coupling Reaction: A base-mediated condensation reaction to form the central carbon-carbon double bond of the stilbene core.

-

Purification: Chromatographic methods are typically employed to isolate the desired trans (E) or cis (Z) isomer, as their distinct geometries lead to different biological and physical properties.[6][7]

Application in Oncology: Hypoxia-Activated Prodrugs

A primary area of research for this compound derivatives is in oncology, specifically as hypoxia-activated prodrugs (HAPs).[8][9] Solid tumors often contain regions of low oxygen concentration (hypoxia), a condition that makes them resistant to conventional radiation and chemotherapy.[9][10] HAPs are designed to be relatively non-toxic in normal, oxygenated tissues but are activated under hypoxic conditions to release a potent cytotoxic agent.[11]

Mechanism of Action: The nitro groups of the dinitrostilbene core are the key to its function as a HAP. In the low-oxygen environment of a tumor, intracellular reductase enzymes, such as cytochrome P450 reductases, can reduce the nitro groups in a stepwise fashion.[9] This one-electron reduction process, which is reversible in the presence of oxygen, becomes irreversible under hypoxia, leading to the formation of highly reactive and cytotoxic species like nitroso, hydroxylamine, and amine derivatives.[11][12] These reduced metabolites can induce cellular damage through DNA cross-linking or by generating reactive oxygen species, leading to cancer cell death.

Figure 1: Bioreductive activation pathway of a nitroaromatic prodrug under normoxic versus hypoxic conditions.

Experimental Protocol: In Vitro Hypoxic Cytotoxicity Assay

This protocol is designed to evaluate the selective cytotoxicity of a this compound derivative under hypoxic conditions compared to normal oxygen (normoxic) conditions.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound in a cancer cell line (e.g., HCT116, MCF-7) under both normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions.[6]

-

Materials:

-

Human cancer cell line (e.g., HCT116 colon carcinoma).

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).

-

Test compound (this compound derivative) dissolved in DMSO.

-

96-well cell culture plates.

-

Standard CO₂ incubator (37°C, 5% CO₂).

-

Hypoxia chamber or incubator (e.g., Baker Hypo-Hyper) capable of maintaining 1% O₂, 5% CO₂, 37°C.

-

Plate reader.

-

-

Procedure:

-

Cell Seeding: Seed cells into two identical 96-well plates at a density of 5,000 cells/well in 100 µL of medium. Allow cells to attach overnight in a standard incubator.

-

Compound Preparation: Prepare a serial dilution of the test compound in culture medium. A typical concentration range might be 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a no-treatment control.

-

Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation:

-

Place one plate in the standard normoxic incubator.

-

Place the second plate in the pre-equilibrated hypoxic incubator.

-

Incubate both plates for 48-72 hours. Causality Insight: A 72-hour incubation period is often chosen to allow for multiple cell doubling times, ensuring that effects on proliferation are accurately captured.

-

-

Viability Assessment: After incubation, add the cytotoxicity reagent (e.g., XTT) to each well according to the manufacturer's instructions. Incubate for 2-4 hours.[15]

-

Data Acquisition: Measure the absorbance on a plate reader at the appropriate wavelength (e.g., 450 nm for XTT).

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability versus compound concentration and use a non-linear regression model to determine the IC50 value for both normoxic and hypoxic conditions.

-

-

Trustworthiness & Validation:

-

Positive Control: Include a known hypoxia-activated drug like Tirapazamine to validate the experimental setup.[9]

-

Hypoxia Confirmation: Use a hypoxia indicator probe (e.g., pimonidazole) in a parallel experiment to confirm the hypoxic status of the cells.

-

The Hypoxic Cytotoxicity Ratio (HCR) is calculated as IC50 (normoxia) / IC50 (hypoxia). An HCR significantly greater than 1 indicates hypoxia-selective cytotoxicity.

-

Quantitative Data Summary

| Compound Type | Cell Line | IC50 (µM) - Approximate Range | Key Observation | Reference |

| Hydroxylated Stilbenes | Various Cancer Lines | 10 - 100 | Dihydroxylated analogs can be more potent than resveratrol. | [16][17] |